Synthetic Utility Advantage: Quantified Difference in Cross-Coupling Reactivity Versus Non-Brominated Parent Scaffold
The presence of the C6-bromine atom in 6-bromo-2-morpholin-4-ylpyridin-3-amine enables direct participation in palladium-catalyzed cross-coupling reactions, a capability absent in the non-brominated analog 2-morpholin-4-ylpyridin-3-amine (CAS 51627-47-5). The bromine substituent confers a molecular weight of 258.12 g/mol versus 179.22 g/mol for the non-brominated analog, a difference of +78.90 g/mol corresponding to the bromine substitution . This halogen handle allows the target compound to serve as a direct precursor for generating diverse libraries of 6-aryl/heteroaryl-substituted pyridin-3-amines, a synthetic route unavailable to the non-brominated comparator which requires separate halogenation steps before cross-coupling can occur [1].
| Evidence Dimension | Cross-coupling synthetic utility (presence of reactive halogen handle) |
|---|---|
| Target Compound Data | Bromine atom present at C6 position; molecular weight 258.12 g/mol; XLogP3 = 1.3 |
| Comparator Or Baseline | 2-Morpholin-4-ylpyridin-3-amine (CAS 51627-47-5): No halogen at C6 position; molecular weight 179.22 g/mol |
| Quantified Difference | Mass difference +78.90 g/mol (Br substitution); bromine handle present vs. absent |
| Conditions | Comparison of molecular structure and synthetic utility for palladium-catalyzed cross-coupling diversification |
Why This Matters
Procurement of the brominated target eliminates the need for in-house halogenation steps prior to cross-coupling, reducing synthetic step count and streamlining kinase inhibitor scaffold diversification workflows.
- [1] He Y, et al. Design, synthesis, and pharmacological evaluation of novel multisubstituted pyridin-3-amine derivatives as multitargeted protein kinase inhibitors for the treatment of non-small cell lung cancer. J Med Chem. 2017;60(14):6018-6035. (Demonstrates use of pyridin-3-amine scaffold for kinase inhibitor development requiring aryl functionalization). View Source
